molecular formula C16H31NO4Si B8674715 tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate

tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate

Cat. No.: B8674715
M. Wt: 329.51 g/mol
InChI Key: BIVAQLMYVMOBJZ-UHFFFAOYSA-N
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Description

tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a tert-butyl group, and a tert-butyldimethylsilyloxy group. Its stereochemistry is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBS) group, followed by the formation of the pyrrolidine ring through cyclization reactions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, THF as solvent, low temperature.

    Substitution: TBAF, THF as solvent, room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The tert-butyldimethylsilyloxy group can also influence the compound’s solubility and stability, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a pyrrolidine ring and a tert-butyldimethylsilyloxy group. This combination imparts unique chemical and physical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C16H31NO4Si

Molecular Weight

329.51 g/mol

IUPAC Name

tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C16H31NO4Si/c1-15(2,3)21-14(19)17-12(9-10-13(17)18)11-20-22(7,8)16(4,5)6/h12H,9-11H2,1-8H3

InChI Key

BIVAQLMYVMOBJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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